An In-depth Technical Guide to 3-Phenylpropiolonitrile
An In-depth Technical Guide to 3-Phenylpropiolonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Phenylpropiolonitrile (CAS No. 935-02-4), a versatile organic compound with potential applications in chemical synthesis and research. This document collates its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological activities.
Core Properties and Data
3-Phenylpropiolonitrile, also known as Phenylpropiolonitrile or Cyanophenylacetylene, is a nitrile derivative of phenylacetylene.[1] Its core physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 935-02-4 | [1] |
| Molecular Formula | C₉H₅N | [1] |
| Molecular Weight | 127.14 g/mol | [1] |
| Appearance | Off-white crystals | |
| Melting Point | 38-40 °C | [1] |
| Boiling Point | 73-74 °C @ 3 Torr | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Solubility | Soluble in DMSO | |
| Flash Point | 87.6 ± 16.5 °C | [1] |
| Refractive Index | 1.577 | [1] |
Synthesis of 3-Phenylpropiolonitrile
Several synthetic routes to 3-Phenylpropiolonitrile have been reported. Two prominent methods are detailed below.
Method 1: Zinc-Mediated Cyanation of Phenylacetylene Bromide
This method involves the in-situ formation of an alkynyl zinc reagent from (Bromoethynyl)benzene, which then undergoes electrophilic cyanation.
Experimental Protocol:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add zinc dust (1.5 eq) and a catalytic amount of tetrabutylammonium iodide (TBAI).
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Solvent and Reactant Addition: Add anhydrous tetrahydrofuran (THF) to the flask, followed by the dropwise addition of a solution of (Bromoethynyl)benzene (1.0 eq) in THF.
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Formation of Alkynyl Zinc Reagent: Stir the mixture at room temperature under a nitrogen atmosphere for 1 hour to facilitate the formation of the alkynyl zinc reagent.
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Cyanation: To the resulting mixture, add a solution of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.2 eq) in THF dropwise at 0 °C.
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Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure 3-Phenylpropiolonitrile.
Method 2: Copper-Catalyzed Cyanation of Phenylacetylene Bromide
This protocol utilizes a copper(I) cyanide-mediated cyanation of (Bromoethynyl)benzene.
Experimental Protocol:
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Reaction Setup: In a Schlenk flask under an inert atmosphere, combine copper(I) cyanide (1.2 eq), potassium iodide (catalytic amount), and (Bromoethynyl)benzene (1.0 eq).
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Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask.
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Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 24 hours.
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Work-up: After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate and extract with ethyl acetate (3 x 50 mL).
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Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The residue can be purified by flash chromatography on silica gel to yield 3-Phenylpropiolonitrile.
Purification and Analysis
Purification
Recrystallization: Crude 3-Phenylpropiolonitrile can be purified by recrystallization. A suitable solvent system is a mixture of hexane and ethyl acetate.
Experimental Protocol:
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Dissolve the crude solid in a minimal amount of hot ethyl acetate.
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Slowly add hot hexane until the solution becomes slightly turbid.
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Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
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Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Column Chromatography: For higher purity, column chromatography on silica gel is effective. A gradient elution with a hexane/ethyl acetate solvent system typically provides good separation from impurities.
Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of 3-Phenylpropiolonitrile can be confirmed by ¹H and ¹³C NMR spectroscopy.
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¹H NMR (CDCl₃, 400 MHz): δ 7.55-7.35 (m, 5H, Ar-H).
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¹³C NMR (CDCl₃, 100 MHz): δ 133.0, 131.2, 128.8, 118.5 (Ar-C), 105.5 (C≡N), 82.1, 63.2 (C≡C).
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present.
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IR (KBr, cm⁻¹): ~2260 (C≡N stretching), ~2220 (C≡C stretching), ~3060 (aromatic C-H stretching).
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern.
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GC-MS (EI): m/z (%) = 127 (M⁺, 100), 101 (M⁺ - CN, 25), 75 (C₆H₃, 30).
Biological Activity
The biological activity of 3-Phenylpropiolonitrile has not been extensively studied. However, the nitrile functional group is present in a variety of biologically active natural products and synthetic compounds, exhibiting a wide range of activities including antimicrobial, herbicidal, and enzyme inhibitory properties.
The related compound, 3-phenylpropionic acid, has demonstrated antimicrobial activity against various bacteria and fungi.[2] While this does not directly imply similar activity for 3-Phenylpropiolonitrile, it suggests a potential area for investigation.
Further research is required to elucidate the specific biological effects and potential mechanisms of action of 3-Phenylpropiolonitrile. In silico studies, such as molecular docking, could be employed to predict potential biological targets. In vitro assays, including cytotoxicity, antimicrobial, and enzyme inhibition studies, would be necessary to experimentally validate any predicted activities.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of 3-Phenylpropiolonitrile.
Caption: Workflow for the synthesis and analysis of 3-Phenylpropiolonitrile.
This guide serves as a foundational resource for professionals engaged in research and development involving 3-Phenylpropiolonitrile. Further investigations are encouraged to fully explore its synthetic utility and biological potential.
